2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of 1,3,4-Thiadiazole Core: The initial step involves the synthesis of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole core reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The resulting intermediate undergoes a thioether formation reaction with 2-chloro-N-(4-ethylphenyl)acetamide, facilitated by a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Studies have explored its efficacy in treating infections and its role as an anti-inflammatory agent.
Industry
Industrially, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or cellular membranes. The compound’s thiadiazole core and thioether linkages play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide stands out due to the presence of the 4-chlorobenzyl group, which enhances its chemical reactivity and biological activity
Properties
CAS No. |
499101-90-5 |
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Molecular Formula |
C19H18ClN3OS3 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-2-13-5-9-16(10-6-13)21-17(24)12-26-19-23-22-18(27-19)25-11-14-3-7-15(20)8-4-14/h3-10H,2,11-12H2,1H3,(H,21,24) |
InChI Key |
ZBDWTCQKFVEWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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